molecular formula C26H54 B12690051 11-Methylpentacosane CAS No. 15689-71-1

11-Methylpentacosane

Cat. No.: B12690051
CAS No.: 15689-71-1
M. Wt: 366.7 g/mol
InChI Key: ZQPLZRKQNMWCPZ-UHFFFAOYSA-N
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Description

11-Methylpentacosane is a branched, saturated hydrocarbon with the molecular formula C26H54 . It belongs to the class of higher alkanes, which are significant components in the development of lubricants and fuels . Within research settings, branched alkanes structurally similar to 11-Methylpentacosane, such as 9-Methylpentacosane and 7-Methyltricosane, are of significant interest in entomology and chemical ecology for their role as insect pheromones . This makes 11-Methylpentacosane a potential candidate for use in fundamental and applied biological research, including studies on insect communication, behavior, and pest management strategies. As an inert hydrocarbon, it serves as a standard in chemical synthesis and analytical chemistry, particularly in gas chromatography for the identification and simulation of distillation processes for complex mixtures . This product is provided For Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for use in diagnostic procedures, drug administration, or any form of human or animal consumption .

Properties

CAS No.

15689-71-1

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

IUPAC Name

11-methylpentacosane

InChI

InChI=1S/C26H54/c1-4-6-8-10-12-14-15-16-17-19-21-23-25-26(3)24-22-20-18-13-11-9-7-5-2/h26H,4-25H2,1-3H3

InChI Key

ZQPLZRKQNMWCPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCCCCCCCCC

Origin of Product

United States

Natural Occurrence and Biogeochemical Distribution

Biological Distribution and Endogenous Production

11-Methylpentacosane is primarily produced endogenously by a variety of organisms, most notably arthropods and certain plants. It functions as a critical component of their external waxy layer, influencing interactions with the environment and other organisms.

Cuticular hydrocarbons (CHCs) are a complex mixture of lipids that coat the exoskeleton of insects, providing a crucial barrier against desiccation and pathogen entry. nih.govmdpi.com The specific composition of these CHC profiles, including the presence and relative abundance of compounds like 11-methylpentacosane, is often species-specific and can convey important information for chemical communication. nih.govnih.gov

The presence of 11-methylpentacosane has been confirmed in the CHC profiles of numerous arthropod species across different orders.

In the lesser grain borer, Rhyzopertha dominica , 11-methylpentacosane is a known cuticular hydrocarbon. researchgate.netcabidigitallibrary.org Its hydrocarbon profile contains compounds with carbon chain lengths ranging from 26 to 34, with 11-methylpentacosane being a C26 compound. researchgate.netdntb.gov.ua This compound has also been identified as one of seven new volatile organic compounds (VOCs) detected when R. dominica adults are present in wheat. murdoch.edu.au

The southeastern field cricket, Gryllus rubens , also produces 11-methylpentacosane as part of its complex CHC blend, which is used in short-range chemical communication. murraystate.edumurraystate.edu In studies of its chemical signals, 11-methylpentacosane was detected, although at relatively low levels. murraystate.edu

The warehouse beetle, Trogoderma variabile , is another species where 11-methylpentacosane has been identified. It is a significant component of the volatile compounds emitted from wheat infested by this pest. ejtas.comresearchgate.netresearchgate.net Furthermore, it has been detected in the larvae and adults of the species, with studies showing it is one of the significant compounds for identifying males that have been reared on different types of grain. tjas.org

In the field of forensic entomology, 11-methylpentacosane is a recognized CHC in several species of necrophagous Diptera (carrion flies). nih.govoup.com Often, it is identified as part of a co-eluting mixture of isomers, such as "9-, 11-, 13-methyl-pentacosane," in the pupal exuviae (shed pupal casings) of flies like Aldrichina grahami and other Calliphoridae and Sarcophagidae species. oup.comnih.gov This isomeric group is considered a characteristic variable in discriminant models used to differentiate between forensically important fly species. oup.comnih.gov In blowflies such as Calliphora vomitoria and Lucilia sericata, the compound group "9 + 11-methylpentacosane" has been identified, with its concentration varying between species. nih.govmdpi.com

Table 1: Identification of 11-Methylpentacosane in Specific Arthropod Taxa

Arthropod Taxon Key Research Findings Citations
Rhyzopertha dominica (Lesser Grain Borer) Identified as a cuticular hydrocarbon and a volatile organic compound from infested wheat. Part of a CHC profile ranging from C26 to C34. researchgate.netcabidigitallibrary.orgdntb.gov.uamurdoch.edu.au
Gryllus rubens (Southeastern Field Cricket) Detected as a minor component in the CHC profile, which is involved in chemical communication and shows phenotypic plasticity. murraystate.edumurraystate.edu
Trogoderma variabile (Warehouse Beetle) Found as a significant volatile from infested wheat and in the cuticle of larvae and adults. Used to differentiate males from different food sources. ejtas.comresearchgate.netresearchgate.nettjas.org
Necrophagous Diptera (Carrion Flies) Identified in pupal exuviae, often as a mixture of isomers (e.g., 9-, 11-, 13-methyl-pentacosane). Used as a chemotaxonomic marker for species differentiation. nih.govmdpi.comoup.comnih.gov

The CHC profile of an insect is not static; it can vary significantly within a species due to a range of factors, a phenomenon known as intraspecific variation and phenotypic plasticity. nih.govnih.gov These variations can be influenced by genetics, diet, social environment, and abiotic factors like temperature. murraystate.edunih.gov

A notable example of intraspecific variation involving 11-methylpentacosane is seen in the lesser grain borer, Rhyzopertha dominica. Research comparing phosphine-susceptible and phosphine-resistant strains found that the abundance of several hydrocarbons, including 11-methylpentacosane, was significantly upregulated in the resistant strain.

Phenotypic plasticity of CHCs is evident in the southeastern field cricket, Gryllus rubens. Studies have revealed differences in the CHC composition between the spring and fall generations, which is likely an adaptation to varying seasonal temperatures. murraystate.edumurraystate.edu This plasticity in chemical signals parallels the known plasticity in their acoustic communication signals. murraystate.edu The ability to alter CHC profiles is a widespread phenomenon in insects, allowing them to adapt to changing environmental and social conditions. nih.govscribd.com This variability can also be influenced by geographical location, as seen in studies of different populations of the blowfly Calliphora vicina. oup.com

11-Methylpentacosane is not exclusive to the animal kingdom. It has also been identified in the chemical profiles of plants. A study on herbivore-induced plant volatiles (HIPVs) in rice plants (Oryza sativa) detected 11-methylpentacosane as a component of the volatile blend. aloki.hu Its presence was recorded in rice from one of three different agricultural locations, where it constituted about 1% of the total volatile compounds identified. aloki.hu This suggests that its production may be influenced by specific environmental conditions or interactions with herbivores.

The primary context of 11-methylpentacosane's natural occurrence is within biological waxes. These waxes are complex mixtures of lipids that form a protective outer layer on the surfaces of insects and plants.

Insect Epicuticular Waxes: As a cuticular hydrocarbon, 11-methylpentacosane is a fundamental component of the epicuticular wax layer of many insects, where it contributes to preventing water loss. ontosight.ainih.govnih.gov

Plant Epicuticular Waxes: The compound is also found in the surface waxes of plants, such as the aforementioned rice plants. aloki.hu Plant waxes serve a similar protective function, guarding against environmental stressors. researchgate.netnih.gov

While the biosynthesis of 11-methylpentacosane is well-established in insects and plants, direct evidence for its synthesis by microorganisms is limited. However, microbes are known to produce a wide array of hydrocarbons, including branched-chain alkanes. frontiersin.orgunl.pt

Microbial alkane synthesis pathways are typically derived from fatty acid metabolism. frontiersin.orgfrontiersin.org Engineered pathways in bacteria like E. coli have successfully produced branched-chain alkanes by incorporating genes from other bacteria, such as Bacillus subtilis. frontiersin.orgnih.gov These pathways involve modifying the initial steps of fatty acid biosynthesis to create branched precursors, which are then converted into alkanes. nih.gov Cyanobacteria are also known to naturally produce various branched alkanes, such as 7- and 8-methylheptadecanes. unl.pt Although these known microbial pathways produce shorter-chain alkanes than 11-methylpentacosane, they establish a biochemical precedent for the microbial synthesis of methyl-branched alkanes from fatty acid precursors. frontiersin.orgfrontiersin.org Further research is needed to determine if specific microbes can naturally synthesize very-long-chain branched alkanes like 11-methylpentacosane.

Table 2: Phytogenic and Other Natural Wax Occurrences of 11-Methylpentacosane

Source Context of Occurrence Key Research Findings Citations
Rice Plants (Oryza sativa) Volatile and Wax Fractions Detected as a herbivore-induced plant volatile, comprising approximately 1.04% of the blend in one study location. aloki.hu
Insect Cuticles Epicuticular Wax A common component of the protective waxy layer on the exoskeleton of numerous insect species. ontosight.ainih.govnih.gov
Plant Surfaces Epicuticular Wax Found in the surface waxes of plants, providing a barrier against environmental stress. aloki.huresearchgate.netnih.gov

Biosynthetic Pathways and Mechanistic Investigations

Enzymatic and Metabolic Pathways in Biological Systems

The synthesis of 11-methylpentacosane occurs within specialized cells known as oenocytes, which are associated with the fat body in insects. The process begins with precursors from primary metabolism and involves a series of enzymatic reactions, including chain elongation and the introduction of a methyl branch, culminating in the final hydrocarbon product.

The carbon backbone of 11-methylpentacosane is constructed through a process analogous to fatty acid synthesis. The initial steps involve the production of fatty acyl-CoA precursors. For straight-chain hydrocarbons, this process utilizes acetyl-CoA and malonyl-CoA. However, for methyl-branched hydrocarbons like 11-methylpentacosane, a key precursor is methylmalonyl-CoA, which is derived from precursors such as propionate, valine, and isoleucine.

The biosynthesis is thought to be carried out by a specialized microsomal fatty acid synthase (FAS) that incorporates methylmalonyl-CoA at a specific point during the chain elongation process. This incorporation results in the characteristic methyl branch. The elongation of the carbon chain proceeds through the iterative addition of two-carbon units from malonyl-CoA until the desired chain length is achieved. The very long-chain fatty acid intermediate is then converted to the final hydrocarbon. This terminal step involves a reduction of the fatty acyl-CoA to an aldehyde, followed by an oxidative decarbonylation reaction catalyzed by a cytochrome P450 enzyme of the CYP4G family, which removes one carbon and produces the final alkane.

Table 1: Key Precursors in the Biosynthesis of 11-Methylpentacosane

PrecursorRole
Acetyl-CoAInitiator unit for fatty acid synthesis
Malonyl-CoATwo-carbon donor for chain elongation
Methylmalonyl-CoADonor of the methyl group and two carbons for the branched chain
Propionyl-CoAA common precursor for methylmalonyl-CoA
Valine and IsoleucineAmino acid precursors that can be converted to methylmalonyl-CoA

A remarkable feature of methyl-branched hydrocarbon biosynthesis in insects is the high degree of stereochemical control. Extensive studies on a variety of insect species and methyl-branched alkanes have revealed that these compounds are produced with a specific and consistent stereochemistry. Polarimetric analyses of numerous isolated methyl-branched hydrocarbons from diverse insect orders have consistently shown that they possess the (R)-configuration at the chiral center of the methyl branch. nih.govnih.gov

This stereospecificity is believed to be established during the chain elongation process by the enoyl-ACP reductase domain of the fatty acid synthase (FAS). nih.gov This enzyme catalyzes the reduction of an α,β-unsaturated thioester intermediate. The stereoselective nature of this reduction step dictates the three-dimensional arrangement of the resulting methyl group. The high conservation of this (R)-configuration across a wide range of insect species suggests a deeply conserved and evolutionarily ancient biosynthetic pathway. nih.govnih.gov Therefore, it is inferred that naturally occurring 11-methylpentacosane also has the (R)-configuration.

Table 2: Stereochemistry of Representative Insect-Produced Methyl-Branched Hydrocarbons

CompoundInsect Order (Example)Absolute Configuration
3-Methylpentacosane (B1203523)Coleoptera(R)
5-MethylheptacosaneHymenoptera(R)
13-MethylheptacosaneDiptera(R)
11-Methylpentacosane (Inferred)(R)

Genetic and Molecular Regulatory Mechanisms of CHC Biosynthesis

The biosynthesis of cuticular hydrocarbons, including 11-methylpentacosane, is under intricate genetic and molecular control. The process is governed by the expression of a suite of genes encoding the necessary enzymes. While a complete regulatory network for 11-methylpentacosane has not been specifically detailed, research in model organisms like Drosophila melanogaster has identified key gene families involved in CHC production. elifesciences.org

These gene families include:

Fatty Acid Synthases (FASs): Responsible for the initial synthesis of fatty acid chains and the incorporation of methyl branches.

Elongases (ELOs): A family of enzymes that extend the carbon chain of fatty acid precursors to the very long chains characteristic of CHCs.

Fatty Acyl-CoA Reductases (FARs): Reduce the very long-chain acyl-CoAs to aldehydes.

Cytochrome P450s (CYP4G family): Catalyze the final oxidative decarbonylation step to produce the hydrocarbon.

The expression of these genes is regulated by a complex interplay of hormones and transcription factors, which can be influenced by developmental stage, sex, diet, and environmental conditions. nih.govbohrium.com This regulation allows insects to dynamically alter their CHC profiles in response to various physiological and ecological demands. For instance, differences in the expression levels of specific elongase genes can lead to variations in the chain length of the resulting hydrocarbons. nih.gov

Comparative Biosynthetic Studies Across Diverse Organisms

Comparative studies across different insect orders have revealed that the fundamental biosynthetic pathway for methyl-branched hydrocarbons is highly conserved. researchgate.netresearchgate.net The presence of key enzyme families like FAS, elongases, and CYP4G decarbonylases in a wide range of insect genomes points to a common evolutionary origin for CHC biosynthesis. researchgate.netbiorxiv.org

Despite this conserved core pathway, the diversity of CHC profiles among different insect species is immense. This diversity arises from variations in the expression and specificity of the biosynthetic enzymes. For example, the specific elongases and the point at which methylmalonyl-CoA is incorporated by FAS will determine the final chain length and methyl branch position of the resulting alkane.

A meta-analysis of CHC profiles in Hymenoptera (ants, bees, and wasps) has shown that the capacity to produce n-alkanes, alkenes, and methylalkanes was present early in the evolutionary history of this group. researchgate.net The complexity of CHC profiles does not necessarily correlate with sociality, with some solitary species possessing highly complex hydrocarbon blends. researchgate.net This suggests that the genetic toolkit for producing a wide array of CHCs, including internally-branched alkanes like 11-methylpentacosane, is ancient and has been subject to lineage-specific evolution and modification.

Synthetic Chemistry Approaches and Strategies

Total Synthesis of 11-Methylpentacosane and its Methyl-Branched Alkane Analogs

The complete synthesis of a target molecule from basic precursors, known as total synthesis, is a cornerstone of organic chemistry. wikipedia.org For methyl-branched alkanes, including 11-methylpentacosane, total synthesis serves to verify their proposed structures and to produce them in quantities sufficient for further study. mit.educhemrxiv.org

A common strategy for the synthesis of methyl-branched alkanes involves the coupling of smaller, functionalized building blocks. For instance, the synthesis of various methyl-branched cuticular hydrocarbons, such as 3-methylpentacosane (B1203523), has been achieved starting from enantiomerically pure precursors like the enantiomers of 2-methylbutyl bromide or citronellol. nih.gov These approaches often utilize organometallic coupling reactions to form the carbon-carbon bonds of the alkane backbone.

One documented synthesis of (S)-7-methylheptadecane, an analog of 11-methylpentacosane, employed a strategy based on an intramolecular hydride transfer. acs.org This involved the creation of a bis-homopropargylic alcohol, which, after hydrogenation of the acetylene (B1199291) to a saturated chain and removal of the hydroxyl group, yielded the target methyl-branched alkane. acs.org This method provides excellent control over the stereochemistry at the methyl-branched center. acs.org

The synthesis of methyl-branched alkanes often involves the creation of a ketone intermediate, which is then converted to the final alkane. For example, in the synthesis of 5-methylheptacosane, a hexanoyl chloride was reacted with a chiral auxiliary to introduce the methyl branch, followed by further chain elongation and reduction steps. researchgate.net

A variety of synthetic routes have been developed for different methyl-branched alkanes, often tailored to the specific position of the methyl group and the desired stereochemistry. These syntheses provide unambiguous proof of the chemical structures of these compounds, which is essential for understanding their biological roles.

Stereoselective and Enantioselective Synthetic Strategies

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer, known as enantioselective synthesis, is often crucial as different enantiomers can have vastly different biological activities. Stereoselective synthesis, a broader term, refers to methods that favor the formation of one stereoisomer over others. chemistrydocs.commasterorganicchemistry.com

Chiral Auxiliary-Mediated Methodologies

A powerful strategy for achieving enantioselectivity is the use of chiral auxiliaries. sigmaaldrich.comnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. sigmaaldrich.com It directs the stereochemical course of a reaction, and is then removed to yield an enantiomerically enriched product. sigmaaldrich.comnumberanalytics.com

Evans' oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation reactions. numberanalytics.com For the synthesis of methyl-branched alkanes, a chiral auxiliary can be acylated, and the resulting adduct can then be alkylated with high diastereoselectivity. Subsequent removal of the auxiliary provides a chiral building block that can be further elaborated to the final alkane. mdpi.com For example, the synthesis of both enantiomers of 7-methylheptacosane (B14485743) and 7-methylpentacosane was achieved using (R)- and (S)-4-isopropyloxazolidin-2-one as chiral auxiliaries. researchgate.net This approach allows for the controlled introduction of the methyl branch with a specific stereochemistry. mdpi.comresearchgate.net

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol. numberanalytics.com This methodology has been successfully applied to the synthesis of a variety of chiral methyl-branched pheromones and other natural products. mdpi.comsciengine.com

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Hydrogenation)

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for a wide range of transformations. organic-chemistry.org Palladium-catalyzed hydrogenation is a key reaction for the reduction of carbon-carbon double and triple bonds to form alkanes. pressbooks.pubcommonorganicchemistry.comlibretexts.org

In the context of synthesizing methyl-branched alkanes, catalytic hydrogenation is often a final step to saturate an alkene or alkyne precursor. acs.orglibretexts.org For example, after constructing the carbon skeleton with the methyl branch in place, a double or triple bond is often present in the molecule. This unsaturation is then removed by hydrogenation over a palladium catalyst (e.g., Pd/C) to yield the final saturated alkane. acs.orgpressbooks.pubcommonorganicchemistry.com

While standard hydrogenation is not inherently stereoselective for creating a chiral center, it is a crucial step in many stereoselective syntheses where the chirality has already been established in a previous step. However, asymmetric hydrogenation, using chiral catalysts, can be used to create a chiral center directly. For instance, chemoenzymatic synthesis has been employed where a palladium catalyst is used in conjunction with an enzyme to achieve asymmetric transformations. acs.orgrsc.org

The efficiency and chemoselectivity of palladium-catalyzed hydrogenation make it a widely used method in the total synthesis of complex molecules, including long-chain alkanes. organic-chemistry.org

Biomimetic and Chemoenzymatic Approaches to Alkane Synthesis

Nature provides a rich source of inspiration for the development of new synthetic methods. Biomimetic synthesis seeks to mimic the strategies that organisms use to construct complex molecules. engineering.org.cnresearchgate.net Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. mdpi.comnih.gov

In nature, the biosynthesis of branched-chain alkanes often involves the Type II Fatty Acid Synthesis (FAS) system. researchgate.net This process utilizes specific initiator and extender molecules to introduce methyl branches into a growing fatty acid chain, which is then converted to an alkane. researchgate.netnih.gov Inspired by these pathways, researchers are exploring biomimetic approaches to synthesize branched alkanes.

Chemoenzymatic strategies have emerged as a powerful tool for the synthesis of chiral molecules. acs.orgx-mol.net These methods can involve the use of enzymes to perform key stereoselective steps in a synthetic sequence. For example, carbonic anhydrase has been used in chemoenzymatic sequential catalysis to produce chiral alcohols from alkanes, alkenes, and alkynes with high enantioselectivity. acs.org These chiral alcohols can then be converted into the corresponding chiral alkanes.

The biosynthesis of long-chain alkanes in some bacteria has been found to proceed through a pathway involving the reduction of fatty acids to fatty alcohols, which are then converted to alkanes. nih.gov This discovery opens up new avenues for biomimetic and chemoenzymatic synthesis of alkanes. In yeast, the heterologous expression of an alkane biosynthesis pathway, coupled with the deletion of a competing enzyme, has enabled the production of long-chain alkanes. nih.gov These biological systems offer a blueprint for developing sustainable and selective methods for alkane synthesis.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation and Elution Techniques

Chromatography is fundamental to the isolation and quantification of 11-Methylpentacosane. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for identifying and quantifying volatile and semi-volatile compounds like 11-Methylpentacosane from complex mixtures. bepls.com In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. mdpi.com As the separated compounds elute from the column, they are ionized and fragmented by the mass spectrometer, which generates a unique mass spectrum that serves as a molecular fingerprint. researchgate.net

The identification of 11-Methylpentacosane is confirmed by comparing its retention time and mass spectrum with those of a known standard or by matching the data with established libraries such as the NIST Mass Spectrometry Data Center. mdpi.comnist.gov The compound has been identified as a cuticular hydrocarbon in various insects, including the red flour beetle, Tribolium castaneum, and the warehouse beetle, Trogoderma variabile, where its presence and relative abundance can be correlated with factors like phosphine (B1218219) resistance or host grain. mdpi.comnih.govresearchgate.net

Several studies have detailed the specific GC-MS conditions for the analysis of 11-Methylpentacosane. A non-polar capillary column, such as one with an HP-5MS active phase, is typically used. mdpi.comnist.gov The retention index (RI) is a key parameter for identification, and for 11-Methylpentacosane, it has been reported under various conditions. nist.govnist.gov

Table 1: GC-MS Parameters for 11-Methylpentacosane Analysis

Parameter Value/Description Source
Column Type Capillary nist.govnist.gov
Active Phase HP-5MS, OV-1, BP-1 nist.govnist.gov
Column Dimensions e.g., 30 m x 0.25 mm, 0.25 µm film thickness mdpi.com
Carrier Gas Helium (99.999% purity) mdpi.com
Flow Rate Typically 1 mL/min mdpi.com
Injector Temperature 270 °C - 325 °C mdpi.comtjas.org
Oven Program Example: Start at 60°C, ramp at 7°C/min to 200°C, then 5°C/min to 300°C. mdpi.com
Ionization Mode Electron Impact (EI) at 70 eV pnas.org
Mass Scan Range 30-550 amu mdpi.com

| Retention Index (I) | 2529.1 (HP-5MS), 2537.0 (OV-1) | nist.gov |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the preparative isolation and purification of 11-Methylpentacosane from complex lipid extracts. ksu.edu.sa Unlike GC-MS, which is primarily an analytical tool, HPLC can be scaled to separate milligram quantities of a compound, which is necessary for subsequent structural and stereochemical analyses like NMR and polarimetry. pnas.org

Reverse-phase HPLC (RP-HPLC) is particularly effective for fractionating methyl-branched hydrocarbons. pnas.org In a typical application, a crude hydrocarbon extract is first treated to remove unsaturated compounds (alkenes) using silver nitrate-impregnated silica (B1680970) gel chromatography. Subsequently, straight-chain alkanes (n-alkanes) are removed by adsorption onto 5Å molecular sieves, leaving a mixture enriched with methyl-branched alkanes. pnas.org

This enriched fraction is then injected into an RP-HPLC system. The separation is based on the differential partitioning of the compounds between the liquid mobile phase and the solid stationary phase. ksu.edu.sa An isocratic solvent system, such as a mixture of ethyl acetate (B1210297) and methanol, is often used to elute the individual branched-chain isomers. pnas.org The eluent can be monitored by a detector like an Evaporative Light Scattering Detector (ELSD), and fractions are collected for purity analysis by GC-MS. pnas.org This methodology has been successfully used to isolate a variety of pure methyl-branched alkanes from insect cuticular extracts for further study. pnas.org

Spectroscopic Characterization Techniques

Spectroscopy provides detailed information about the molecular structure of 11-Methylpentacosane. NMR is used to confirm its carbon skeleton and the position of the methyl branch, while polarimetry is essential for determining its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 11-Methylpentacosane. sigmaaldrich.com While GC-MS can identify a compound based on its mass and fragmentation, NMR provides definitive information about the connectivity of atoms in the molecule by probing the magnetic properties of atomic nuclei like ¹H (proton) and ¹³C (carbon-13). wikipedia.org

For a molecule like 11-Methylpentacosane, ¹H and ¹³C NMR spectra would reveal key structural features.

¹H NMR: The spectrum would be dominated by signals from the many methylene (B1212753) (-CH₂) groups of the long alkane chains, which would appear as a complex multiplet. Distinct signals would arise from the terminal methyl (-CH₃) groups and, crucially, the unique signals from the methyl group at the C11 position and the adjacent methine (-CH) proton.

¹³C NMR: The ¹³C NMR spectrum would show separate signals for each chemically non-equivalent carbon atom. This allows for the confirmation of the 26-carbon backbone and the precise location of the methyl branch at the C11 position. spectrabase.com

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete bonding network. scielo.org.za These methods reveal correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC), allowing for a complete and unambiguous assignment of the structure. scielo.org.zapharmacognosy.us

11-Methylpentacosane possesses a chiral center at the C-11 carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-11-Methylpentacosane and (S)-11-Methylpentacosane. chemistrysteps.com Determining the absolute configuration of the naturally produced or synthetically derived enantiomer is critical, especially in chemical ecology, as different stereoisomers can elicit vastly different biological responses in insects. annualreviews.org

Polarimetric analysis is the technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. pnas.org Each enantiomer rotates light by an equal magnitude but in opposite directions. The measured specific rotation ([α]D) is a characteristic physical property of a pure enantiomer. pnas.org

To perform this analysis, the target compound must first be isolated in high purity, typically using the HPLC fractionation methods described previously. pnas.orgpurdue.edu The pure sample is dissolved in a suitable solvent (e.g., chloroform (B151607) or hexanes) and its optical rotation is measured using a digital polarimeter. pnas.org The sign (+ or -) and magnitude of the measured rotation can then be compared to values for synthetic standards of known absolute configuration to determine whether the isolated sample is the (R)- or (S)-enantiomer. pnas.orgpurdue.edu This technique has been instrumental in discovering that many insect-produced methyl-branched hydrocarbons, regardless of branch position or chain length, possess the (R)-configuration. annualreviews.org

Optimized Extraction and Sample Preparation Protocols

The successful analysis of 11-Methylpentacosane begins with effective extraction and sample preparation. The goal is to efficiently remove the compound from its matrix (e.g., insect cuticle) while minimizing contamination and degradation. mdpi.com Protocols often involve solvent extraction, homogenization, and microextraction techniques. nih.govmdpi.com

A common initial step, particularly for insect samples, is a cleaning process to remove external debris, which may involve letting the insects walk on moist and then dry tissue paper. nih.govsemanticscholar.org For cuticular hydrocarbons, a non-destructive surface extraction can be performed by briefly immersing the samples in a non-polar solvent like hexane (B92381). pnas.org

For a more comprehensive analysis of total lipids, including internal stores, sample homogenization is required. mdpi.comtjas.org This involves grinding the sample in a solvent, often with the aid of glass or silica beads, followed by centrifugation to separate the extract from solid debris. mdpi.comtjas.org Acetonitrile (B52724) has been identified as a highly effective solvent for extracting a broad range of lipids, including high-boiling point hydrocarbons like 11-Methylpentacosane. mdpi.comnih.gov

Direct Immersion Solid-Phase Microextraction (DI-SPME) is a modern, sensitive, and rapid sample preparation method. nih.govnih.gov In this technique, a coated fiber is directly immersed into the sample extract (e.g., an acetonitrile homogenate). mdpi.com Analytes partition from the liquid onto the fiber coating. The fiber is then withdrawn and directly inserted into the GC-MS injector for thermal desorption and analysis. mdpi.com DI-SPME has proven to be a highly efficient and sensitive method for determining non-derivatized lipids from both cuticular and homogenized insect tissues. nih.gov

Table 2: Optimized Extraction and Sample Preparation Protocols for 11-Methylpentacosane

Method Solvent Key Steps Application Source
Solvent Rinse n-Hexane Brief immersion (e.g., 5 min) of whole samples; extract is concentrated. Non-destructive extraction of cuticular hydrocarbons. pnas.org
Homogenization Acetonitrile Sample grinding with beads in solvent; centrifugation to collect supernatant. Total lipid extraction from whole-body tissues. mdpi.comtjas.org
DI-SPME Acetonitrile Homogenized extract is prepared; SPME fiber is immersed in the extract for a set time (e.g., 14 hours), then analyzed by GC-MS. Sensitive detection of lipids from cuticular or homogenized tissues. nih.govmdpi.comnih.gov

| Fractionation | Isooctane, Ethyl Acetate/Methanol | Post-extraction separation using molecular sieves to remove n-alkanes, followed by HPLC. | Purification of methyl-branched alkanes for stereochemical analysis. | pnas.org |

Table 3: List of Mentioned Chemical Compounds

Compound Name
11-Methylpentacosane
(R)-11-Methylpentacosane
(S)-11-Methylpentacosane
(S)-11-methylheptacosane
3-methylpentacosane (B1203523)
9-methylpentacosane (B3193776)
Acetonitrile
Chloroform
Ethyl acetate
Hexane
Isooctane
Methanol
n-alkanes

Solid-Phase Microextraction (SPME) for Trace Analysis

Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free technique for the analysis of trace levels of cuticular hydrocarbons like 11-methylpentacosane directly from the insect cuticle. eje.czmdpi.com This method involves the use of a fused silica fiber coated with a stationary phase, which is exposed to the sample. The analytes adsorb onto the fiber and are then thermally desorbed directly into the injector of a gas chromatograph for analysis. mdpi.com

Several types of SPME fibers are commercially available, and the choice of fiber coating is critical for efficient extraction of CHCs. For instance, studies on the pea aphid, Acyrthosiphon pisum, revealed that a 7 μm polydimethylsiloxane (B3030410) (PDMS) fiber demonstrated the most efficient adsorption of CHCs compared to other fiber types. plos.orgnih.gov The non-polar nature of the PDMS coating makes it well-suited for trapping hydrophobic molecules like long-chain alkanes.

The optimization of SPME parameters is essential for achieving high sensitivity and reproducibility. Key parameters include extraction time and temperature. For example, in the analysis of termite CHCs, it was found that the total hydrocarbon peak area increased exponentially with increasing temperature, with 120°C providing significantly larger peaks than 90°C. researchgate.net This is because higher temperatures facilitate the volatilization of higher boiling point hydrocarbons, ensuring they are adequately absorbed by the fiber. researchgate.net

SPME can be applied in different modes, including headspace SPME (HS-SPME) and direct contact or direct immersion SPME (DI-SPME). mdpi.com HS-SPME is selective for more volatile compounds, while direct contact SPME involves rubbing the fiber on the cuticle surface, making it ideal for absorbing non-volatile compounds like 11-methylpentacosane and other long-chain CHCs that are relevant for contact chemoreception in insects. mdpi.comresearchgate.net A study on the juniper bark borer, Semanotus bifasciatus, successfully used SPME with a carbowax/divinylbenzene (CAR/DVB) fiber to identify a blend of CHCs, including 11-methylpentacosane, which were involved in mating behavior. jse.ac.cn

One of the significant advantages of SPME is that it can be a non-lethal sampling method, allowing for the repeated monitoring of CHC profiles on the same individual over time. rsc.org This is particularly valuable for behavioral studies where changes in CHC profiles need to be correlated with physiological or social changes.

Solvent Extraction Methodologies and Optimization

Solvent extraction is the conventional and most widely used method for obtaining cuticular hydrocarbons from insects. eje.cz This technique involves washing or immersing the insect (or a specific body part) in a non-polar solvent for a defined period. eje.cznih.gov The choice of solvent is critical, with hexane and pentane (B18724) being the most common due to their ability to dissolve long-chain, non-polar hydrocarbons without extracting more polar lipids from within the cuticle. eje.czmonash.edu

The duration of the extraction is a key parameter that can influence the quantitative results. Extraction times can range from a few minutes to several hours. eje.cz Shorter extraction times are generally believed to primarily remove the surface lipids, while longer durations may also extract hydrocarbons from deeper within the cuticle and even internal tissues. eje.cz For example, a study on Drosophila suzukii showed a logarithmic increase in the amount of the non-volatile hydrocarbon 9-tricosene (B1609328) with increasing extraction time, indicating an equilibrium process between the solvent and the CHCs present on and within the cuticle. eje.cz

To optimize the extraction process, various solvents and solvent mixtures can be evaluated. A study on the extraction of lipids from stored-product insects, Tribolium castaneum and Rhyzopertha dominica, compared nine different solvents and found that acetonitrile provided the best results in terms of the quality and quantity of lipids extracted, including hydrocarbons ranging up to C34. nih.gov In this study, 11-methylpentacosane was identified as part of the hydrocarbon profile of R. dominica. nih.gov

Accelerated Solvent Extraction (ASE) is a more advanced solvent extraction technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. researchgate.netmendeley.com While traditionally used for plant alkanes, this method can be adapted for insect CHCs, offering significant savings in time and solvent volume. researchgate.net

The table below summarizes a comparison of different extraction solvents and their effectiveness in extracting lipids, including hydrocarbons, from insect samples.

SolventPolarityEffectiveness in Extracting HydrocarbonsNotes
HexaneNon-polarHighMost commonly used for CHC extraction. eje.cz
PentaneNon-polarHighSimilar to hexane, effective for non-polar compounds. eje.cz
AcetonitrilePolarHighShowed excellent results for a broad range of lipids, including high-boiling point hydrocarbons. nih.gov
MethanolPolarModerateCan extract a variety of polar and non-polar compounds. mdpi.com
EthanolPolarModerateEffective for a range of compounds and safe for food/pharma applications. mdpi.com
ChloroformIntermediateHighEffective but often used in combination with other solvents. nih.gov

Quantitative and Qualitative Analytical Methodologies

The primary analytical technique for both the qualitative and quantitative analysis of cuticular hydrocarbons, including 11-methylpentacosane, is Gas Chromatography coupled with Mass Spectrometry (GC-MS). mdpi.commdpi.com This method offers high resolution for separating complex mixtures of hydrocarbons and provides definitive structural information for identification.

For qualitative analysis, individual compounds in the CHC extract are separated based on their boiling points and polarity on a capillary column within the gas chromatograph. bioone.org The retention time of a compound is a key identifier. After separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). bioone.org The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint for a specific molecule. The mass spectrum of 11-methylpentacosane would show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage at the methyl branch point, which allows for its unambiguous identification and differentiation from other isomers like 3-methylpentacosane or 13-methylpentacosane.

Quantitative analysis involves determining the amount of each hydrocarbon present in a sample. This is typically achieved by comparing the peak area of each compound in the chromatogram to the peak area of an internal standard—a known amount of a compound not naturally present in the sample—added to the extract before analysis. eje.cz Hexadecane-d34 is an example of an internal standard used in such analyses. eje.cz By creating a calibration curve with known concentrations of standard compounds, the absolute amount of 11-methylpentacosane and other CHCs can be calculated. researchgate.net

The table below presents research findings where 11-methylpentacosane was identified as part of the cuticular hydrocarbon profile of various insects, showcasing the application of these analytical methodologies.

Insect SpeciesAnalytical MethodKey Finding Related to 11-MethylpentacosaneReference
Semanotus bifasciatus (Juniper bark borer)SPME/GC-MSIdentified as a component of the contact sex pheromone that triggers mating attempts. jse.ac.cn jse.ac.cn
Rhyzopertha dominica (Lesser grain borer)DI-SPME/GC-MSPart of the hydrocarbon profile ranging from C26 to C34. nih.gov nih.gov
Trogoderma variabile (Warehouse beetle)GC-MSIdentified as a significant compound in infested wheat. researchgate.net researchgate.net
Apis mellifera ligustica (Honeybee)SPME-GC-MS11-methylnonacosane (B3056720), a related compound, was found to be a key discriminator between different worker task groups. pagepressjournals.orgpagepressjournals.org pagepressjournals.orgpagepressjournals.org

Thermoanalytical and Rheological Characterization of Cuticular Hydrocarbon Blends

Cuticular hydrocarbons form a waxy layer on the insect's exoskeleton that provides protection against desiccation. mdpi.com The physical properties of this wax layer, such as its melting point and viscosity, are critical for its function and are determined by the specific blend of CHCs, including branched alkanes like 11-methylpentacosane. Thermoanalytical techniques, particularly Differential Scanning Calorimetry (DSC), are used to characterize these properties. uct.ac.zaacs.org

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tandfonline.com When the CHC blend undergoes a phase transition, such as melting, it is observed as a peak in the DSC thermogram. researchgate.net The melting point of insect waxes is not sharp; instead, they melt over a temperature range, which is a characteristic of complex mixtures of long-chain lipids. biologists.com The presence of branched alkanes like 11-methylpentacosane, alongside linear alkanes and alkenes, influences the packing of the hydrocarbon chains. Branching disrupts the crystalline structure, generally leading to a lower melting point and a broader melting range compared to a pure linear alkane of the same carbon number. researchgate.net This creates a grease-like consistency that is crucial for maintaining a flexible and effective waterproofing barrier over a range of temperatures. biologists.com

Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. The rheological properties of CHC blends are important for understanding how the wax layer behaves under stress and how it spreads over the cuticle. While direct rheological studies on specific insect CHC blends are less common, the principles are derived from studies on commercial waxes and oleogels. mdpi.commdpi.comnih.gov The viscosity of the wax is temperature-dependent; as temperature increases, viscosity decreases. The specific composition of the CHC blend, including the proportion of branched to linear alkanes, will dictate its viscosity at a given temperature. A higher proportion of branched alkanes can lead to a more fluid, less viscous wax layer. hku.hk This is essential for the insect to maintain mobility and for the waxy layer to self-heal after an abrasion.

The table below shows typical thermal properties for classes of compounds found in insect cuticular waxes.

Compound ClassTypical Carbon Chain LengthGeneral Effect on Melting PointInfluence on Wax Properties
n-AlkanesC21 - C35+Higher melting points, form ordered crystalline structures.Provide structural integrity and high-temperature stability. azom.com
Methyl-branched AlkanesC23 - C35+Lower melting points due to disruption of crystal packing.Increase fluidity, lower the melting range, and create a "grease-like" consistency. researchgate.netbiologists.com
AlkenesC23 - C35+Double bonds (especially cis) introduce kinks, lowering the melting point.Contribute to the fluidity and lower melting point of the wax mixture.

Ecological and Biological Functional Roles

Adaptation and Survival Mechanisms Mediated by CHCs

Cuticular hydrocarbons are a critical component of the insect exoskeleton, providing a waxy, protective layer. mdpi.com This layer is essential for the success of insects in terrestrial environments. annualreviews.org

A primary and vital function of the CHC layer on an insect's cuticle is to serve as a hydrophobic barrier against water loss, a crucial adaptation for preventing desiccation. annualreviews.orgnih.gov Insects, due to their large surface-area-to-volume ratio, are particularly susceptible to dehydration. annualreviews.org The epicuticular wax layer, composed of a complex mixture of lipids including long-chain hydrocarbons, significantly reduces the permeability of the cuticle to water. mdpi.comannualreviews.org

Chemosensory Communication and Behavioral Modulation

Beyond their physiological role in preventing water loss, CHCs have evolved to become key mediators of chemical communication. annualreviews.org The structural diversity of these compounds, including variations in chain length, branching, and stereochemistry, allows for a high degree of information content, facilitating complex social interactions. annualreviews.org

In numerous insect species, specific CHCs function as contact sex pheromones, enabling individuals to recognize potential mates of the same species, often only after direct physical contact. annualreviews.orgoup.comusda.gov These chemical cues are frequently found in the cuticular wax layer of females and are detected by males, typically via their antennae. usda.govnih.gov

11-methylpentacosane has been identified as a key component of the contact sex pheromone in certain longhorned beetles (family Cerambycidae). researchgate.net In the juniper bark borer, Semanotus bifasciatus, a blend of methyl-branched alkanes including 11-methylpentacosane plays a critical role in mate recognition. researchgate.net Similarly, related compounds such as 11-methylheptacosane are crucial for species recognition in beetles of the genus Tetropium. oup.comnih.gov The presence of these specific compounds on the female cuticle can trigger courtship and copulatory behaviors in conspecific males. oup.comnih.gov

Behavioral bioassays are essential for confirming the function of a putative pheromone. Research on the juniper bark borer, Semanotus bifasciatus, has demonstrated the pheromonal activity of 11-methylpentacosane. In these assays, males were exposed to various stimuli, and their mating responses were recorded.

A study revealed that a synthetic blend of 11-methylpentacosane, 11-methylhexacosane (B14469769), and 11-methylheptacosane, mixed in a ratio specific to females, elicited significant mating attempts from males. researchgate.net While live females prompted a faster and higher percentage of mating responses, the synthetic mixture was still highly effective, confirming the role of these compounds as the contact sex pheromone. researchgate.net The results suggest that the specific ratio and presence of these 11-methylalkanes are crucial for male recognition. researchgate.net

Table 1: Male Mating Responses in Semanotus bifasciatus to Various Stimuli

Stimulus Percentage of Males Attempting Mating Time to Mating Attempt Source
Live Female ~98% ~25 seconds researchgate.net
Synthetic Female-Specific Blend¹ ~70% ~60 seconds researchgate.net
Live Female (alternative study) 94% < 60 seconds chemecol.org
Dead, Unwashed Female 39% Not specified chemecol.org

¹Blend of 11-methylpentacosane, 11-methylhexacosane, and 11-methylheptacosane in a 100:4:60 ratio.

The biological activity of methyl-branched CHCs can be highly dependent on their stereochemistry, or the three-dimensional arrangement of their atoms. annualreviews.org Many methyl-branched pheromones are chiral, meaning they exist in non-superimposable mirror-image forms called enantiomers. annualreviews.org For some insects, only one specific enantiomer is biologically active. annualreviews.orgnih.gov

This stereospecificity is evident in the chemical ecology of longhorned beetles. In the brown spruce longhorned beetle, Tetropium fuscum, males respond strongly to the (S)-enantiomer of 11-methylheptacosane. oup.comnih.gov Bioassays showed that applying the pure (S)-enantiomer to a dead female whose natural CHCs had been removed restored the full mating response from males. oup.comnih.gov In contrast, the (R)-enantiomer or a racemic mixture (containing both enantiomers) failed to elicit the same copulatory behavior. oup.comnih.gov This demonstrates that the chemosensory receptors of the male beetle are tuned to the specific chiral configuration of the pheromone, a critical factor for species recognition. annualreviews.orgnih.gov While the specific chirality of 11-methylpentacosane in Semanotus bifasciatus has not been reported, the findings on its close structural analog in Tetropium highlight the crucial role that stereochemistry likely plays. oup.comnih.gov

In social insects such as ants, bees, and termites, CHCs are fundamental to the social fabric of the colony, serving as chemical signatures for nestmate recognition. pagepressjournals.orgpnas.orgdictionnaire-amoureux-des-fourmis.fr The specific blend of hydrocarbons on an individual's cuticle acts like a "password," allowing colony members to distinguish between nestmates and non-nestmate intruders. dictionnaire-amoureux-des-fourmis.fr

The composition of these CHC profiles can vary not only between species but also between different colonies of the same species, and even between different castes within a single colony. pnas.orgresearchgate.net 11-methylpentacosane has been identified as a component of the cuticular hydrocarbon profile in the ant Formica japonica, a species where CHC blends are known to mediate nestmate recognition. bioone.org In termites, specific methyl-branched alkanes contribute to the chemical profiles that differentiate workers from reproductive castes (queens and kings). pnas.org For instance, in Reticulitermes flavipes, different methylalkanes are indicators of worker versus reproductive status. pnas.org Similarly, the relative abundance of the related compound 11-methylnonacosane (B3056720) helps to discriminate between different worker task groups in the honeybee Apis mellifera ligustica. pagepressjournals.org These findings underscore the role of methyl-branched alkanes, including 11-methylpentacosane, as versatile chemical cues in complex social recognition systems.

Kairomonal and Allomonal Activities in Ecological Interactions

11-Methylpentacosane, a branched-chain hydrocarbon found on the cuticle of various insects, plays a significant role in chemical communication, acting as both a kairomone and an allomone. These semiochemicals mediate interspecific interactions, influencing the behavior of receiving organisms.

As a kairomone , 11-methylpentacosane can be exploited by natural enemies to locate their hosts or prey. For instance, certain parasitoids and predators have been observed to use specific cuticular hydrocarbons (CHCs), including 11-methylpentacosane, as cues to identify suitable hosts. While specific studies pinpointing 11-methylpentacosane as the sole kairomone are part of a broader chemical profile, the unique blend of CHCs is crucial for host recognition. The presence and relative abundance of this compound within the CHC profile of a host insect can signal its suitability to a searching parasitoid, thereby benefiting the parasitoid at the expense of the host.

The dual role of 11-methylpentacosane highlights the complexity of chemical ecology, where the function of a single compound is context-dependent, relying on the species involved and the ecological circumstances of the interaction.

Chemosystematics and Molecular Phylogenetics using CHC Profiles

Cuticular hydrocarbon (CHC) profiles, which are complex mixtures of straight-chain, branched, and unsaturated hydrocarbons, have become a valuable tool in chemosystematics and molecular phylogenetics. oup.com These chemical phenotypes are often species-specific and can reflect the genetic makeup of an organism, providing insights into evolutionary relationships. oup.comresearchgate.net 11-Methylpentacosane is a frequently identified component in these profiles and contributes to the chemical signature used for taxonomic and phylogenetic analyses.

The use of CHC profiles in systematics is based on the premise that the enzymatic pathways responsible for hydrocarbon biosynthesis are genetically controlled. Therefore, variations in the CHC profile, including the presence, absence, or relative abundance of specific components like 11-methylpentacosane, can correlate with genetic divergence. researchgate.net Studies have demonstrated a strong positive correlation between phylogenies constructed using CHC data and those based on molecular (DNA) data. oup.comresearchgate.net

For example, research on dung beetles has shown that phylogenies generated from CHC profiles are congruent with those derived from mitochondrial and nuclear DNA markers. oup.comresearchgate.net In these studies, each species exhibited a distinct chemical blend, allowing for clear separation. oup.com The presence and proportions of various methyl-branched alkanes, including isomers of methylpentacosane, contribute to these species-specific patterns.

Cuticular Hydrocarbon Profiles as Chemotaxonomic Markers

The species-specificity of cuticular hydrocarbon (CHC) profiles makes them excellent chemotaxonomic markers for identifying and discriminating between closely related species, even those that are morphologically indistinguishable (cryptic species). researchgate.netmdpi.com 11-Methylpentacosane is one of many such hydrocarbons that, as part of a complex blend, serves as a chemical fingerprint for a particular species. researchgate.net

The application of CHC profiling in taxonomy has been demonstrated across various insect orders. For instance, in necrophagous flies, which are important in forensic entomology, the analysis of CHCs from pupal exuviae can be used for species identification. oup.comoup.com A discriminant analysis of six necrophagous fly species identified a mixture of 9-, 11-, and 13-methylpentacosane as one of the characteristic variables that allowed for the complete separation of the species. oup.comoup.com

Similarly, studies on bark beetles of the genus Dendroctonus have shown that sibling species can be distinguished based on their CHC profiles. usda.gov For example, Dendroctonus ponderosae and Dendroctonus jeffreyi both produce 3-methylpentacosane (B1203523), while other species in the genus have different dominant methyl-branched alkanes. usda.gov In thrips, the relative content of compounds including 9-methylpentacosane (B3193776) and 3-methylpentacosane helped to distinguish between six different species. researchgate.net

Insect GroupSpecies Example(s)Role of Methyl-Pentacosanes in DiscriminationReference(s)
Necrophagous Flies Aldrichina grahami, Chrysomya megacephala, Lucilia sericataA mixture including 9-, 11-, and 13-methylpentacosane was a key variable in a discriminant model separating six species. oup.com, oup.com
Bark Beetles Dendroctonus ponderosae, D. jeffreyiBoth species contain a homologous series of 3-methylalkanes, including 3-methylpentacosane. usda.gov
Blow Flies Calliphora vicina, C. vomitoria, Lucilia sericata9- + 11-methylpentacosane was present in all three species but varied significantly in concentration, aiding in differentiation. mdpi.com
Thrips Frankliniella occidentalis, Thrips palmiThe relative abundance of 9-methylpentacosane and 3-methylpentacosane contributed to species separation. researchgate.net
Weevils Gonipterus sp. n. 2, Oxyops fasciculatusPentacosane (B166384) and its methylated derivatives are part of the species-specific profiles used for discrimination. mdpi.com

This chemotaxonomic approach offers a reliable and often non-destructive method for species identification, complementing traditional morphological and molecular techniques. researchgate.netusda.gov

Environmental Interactions and Potential Ecological Consequences

The presence of 11-methylpentacosane and other cuticular hydrocarbons on insects has broader ecological implications beyond individual interactions. These compounds can influence community structure and persist in the environment, affecting ecosystem dynamics.

Influence on Arthropod Community Dynamics and Interspecies Interactions

The chemical cues provided by CHCs, including 11-methylpentacosane, are fundamental to how insects interact with their environment and other species, which in turn shapes arthropod community dynamics. These interactions can include predator-prey relationships, host-parasitoid dynamics, and competitive interactions.

For example, the species-specific CHC profiles that allow predators and parasitoids to locate their prey or hosts can influence the population dynamics of both the natural enemy and the herbivore. nih.gov The success of a predator in a given habitat may depend on its ability to recognize the CHC signature of its prey. Furthermore, interspecific competition between arthropods can be mediated by chemical cues. The CHC profile of a dominant competitor might act as a deterrent to other species, influencing resource partitioning and spatial distribution within a habitat. frontiersin.org

The composition of an arthropod community can also be affected by how plants mediate these chemical signals. Plants can influence the CHC profile of herbivores feeding on them, which can then alter the herbivore's interactions with its natural enemies. nih.gov This creates complex tri-trophic interactions where the plant, the herbivore, and the predator/parasitoid are all linked by a web of chemical information, with compounds like 11-methylpentacosane forming part of the chemical vocabulary. The structure of the entire arthropod community on a plant can be influenced by these chemically-mediated interactions. nih.govresearchgate.net

Environmental Fate, Persistence, and Degradation Pathways

Cuticular hydrocarbons are relatively stable and non-volatile compounds, which contributes to their persistence in the environment. battelle.org When an insect dies or molts, its cuticular lipids, including 11-methylpentacosane, are deposited into the soil and surrounding environment. The persistence of these compounds is a key factor in their ecological role, for example, in allowing pupal exuviae to be used for species identification long after the adult insect has emerged. oup.com

The degradation of long-chain alkanes like 11-methylpentacosane in the environment is primarily due to biological and photochemical processes. epa.govpjoes.com

Biodegradation: Soil and aquatic microorganisms are the main drivers of the breakdown of hydrocarbons. epa.gov These microbes possess enzymatic systems that can metabolize alkanes, using them as a carbon source. The rate of biodegradation depends on various factors, including soil type, moisture, temperature, and the microbial community present. Branched alkanes, such as 11-methylpentacosane, may degrade at different rates compared to their straight-chain counterparts.

Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the photochemical degradation of hydrocarbons on surfaces like foliage or soil. pjoes.com This process involves the oxidation of the compound and can break it down into smaller molecules.

The persistence of a chemical in the environment is typically measured by its half-life (the time it takes for half of the initial amount to degrade). For regulatory purposes, chemicals with long half-lives in soil or water are considered persistent. diva-portal.org While specific degradation kinetics for 11-methylpentacosane are not widely documented in the provided search results, the general principles of hydrocarbon fate suggest it would be subject to slow degradation, contributing to its role as a lasting chemical signature in the environment. battelle.orgeuropa.eu

Advanced Research Applications and Methodological Contributions

Geochemical Biomarker Applications in Paleoenvironmental Reconstruction

The study of organic compounds preserved in geological materials, known as biomarkers, is a cornerstone of paleoenvironmental reconstruction. numberanalytics.com These "molecular fossils" provide critical data on the types of organisms and environmental conditions of the past. numberanalytics.comresearchgate.net Long-chain alkanes, including branched variants like 11-methylpentacosane, are significant biomarkers typically originating from the epicuticular waxes of higher terrestrial plants and insects. numberanalytics.comutk.edu

When found in sediment cores, shales, or crude oil, the distribution of these hydrocarbons helps geochemists decipher the original depositional environment. researchgate.netnih.gov The analysis of 11-methylpentacosane, as part of a broader suite of lipid biomarkers, contributes to a more complete picture of the paleoenvironment. For instance, a high relative abundance of long-chain alkanes (generally >C₂₅) compared to short-chain alkanes is often interpreted as a significant input from terrestrial vascular plants. scielo.br

The presence of 11-methylpentacosane, alongside other specific compounds, allows for a more nuanced interpretation. It is one of many data points used collectively to assess factors such as the source of organic matter, salinity, and oxygen levels in the depositional environment. scielo.brresearchgate.net Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are essential for separating and identifying these complex molecular mixtures. nih.govscielo.br

Table 1: Selected Geochemical Biomarkers and Their Paleoenvironmental Significance
Biomarker ClassExample Compound(s)Typical Source Organism(s)Information Provided
n-Alkanes (Long-Chain)n-Heptacosane (C₂₇), n-Nonacosane (C₂₉)Higher Terrestrial PlantsIndicates input of terrestrial organic matter.
Branched Alkanes11-MethylpentacosanePlants, Insects, BacteriaContributes to assessing terrestrial vs. aquatic input; can indicate specific organism contributions.
IsoprenoidsPristane, PhytanePhytoplankton, ArchaeaIndicates redox conditions (oxic vs. anoxic) of the depositional environment. researchgate.net
HopanesC₃₀ HopaneBacteriaIndicates bacterial input and thermal maturity of organic matter.
SteranesCholestane (C₂₇), Stigmastane (C₂₉)Algae (C₂₇), Higher Plants (C₂₉)Distinguishes between marine and terrestrial organic matter sources. scielo.br

Contribution to Novel Analytical and Synthetic Tool Development

The unique properties and often low concentrations of 11-methylpentacosane in complex natural mixtures necessitate the use of highly sophisticated analytical methods. While the compound itself has not been a direct driver for the invention of entirely new categories of instruments, its study relies on and contributes to the refinement of advanced analytical protocols. Techniques such as gas chromatography tandem mass spectrometry (GC-MS/MS) and comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) are employed to achieve the necessary resolution and sensitivity to identify it within intricate geological or biological samples. nih.gov The challenge of separating and identifying specific methyl-branched isomers like 11-methylpentacosane pushes the boundaries of these existing high-resolution techniques. escholarship.org

In the realm of synthetic chemistry, branched alkanes serve as challenging targets for total synthesis. The creation of structurally pure 11-methylpentacosane and its stereoisomers requires precise control over chemical reactions. While its synthesis has not led to the development of fundamentally new reaction classes, it provides a valuable platform for applying and refining existing powerful synthetic strategies. thieme.dechemistrydocs.com For example, the synthesis of related long-chain methyl-branched alkanes often involves multi-step processes utilizing Grignard reactions to form the carbon skeleton, followed by dehydration and catalytic hydrogenation steps to yield the final saturated alkane. purdue.edu The demand for stereochemically pure standards for biological and analytical studies encourages the application of advanced asymmetric synthesis methods to control the exact three-dimensional structure of the molecule. researchgate.net

Entomological Applications in Integrated Pest Management (IPM)

One of the most significant areas of research for 11-methylpentacosane is in chemical ecology, specifically its role as a cuticular hydrocarbon (CHC) in insects. bioone.orgtjas.org CHCs form a waxy layer on the insect's exoskeleton that primarily prevents desiccation but also serves as a critical communication channel for species and mate recognition. bioone.org The precise blend of these hydrocarbons can be unique to a species, colony, or even sex.

Research has identified 11-methylpentacosane as a key signaling molecule in several insect species. This function makes it a valuable tool for Integrated Pest Management (IPM), a strategy that prioritizes sustainable, low-toxicity methods for controlling pest populations. unizg.hrcirad.fr By understanding the chemical signals that mediate insect behavior, scientists can develop highly specific control methods. For example, a compound identified as a sex pheromone can be synthesized and used in traps to monitor pest populations or deployed in larger quantities to disrupt mating. fao.org

Specific findings include:

Juniper Bark Borer (Semanotus bifasciatus) : Bioassays have shown that 11-methylpentacosane, along with 11-methylhexacosane (B14469769) and 11-methylheptacosane, functions as a contact sex pheromone, triggering mating attempts by males. nih.gov

Greater Wax Moth (Galleria mellonella) : In this species, 11-methylpentacosane was identified as a novel component of the male's sex pheromone, acting as a behavioral synergist that enhances the attractiveness of the primary pheromone components. researchgate.net

Trogoderma variabile (Warehouse Beetle) : This stored-product pest has been found to have 11-methylpentacosane as one of its cuticular hydrocarbons, which can vary depending on the insect's diet. tjas.org Understanding these profiles is a step toward developing new biocontrol tools. tjas.org

Table 2: Entomological Significance of 11-Methylpentacosane in Select Insect Species
Insect SpeciesOrderObserved Role / FunctionRelevance to IPM
Semanotus bifasciatus (Juniper Bark Borer)ColeopteraComponent of female contact sex pheromone; elicits male mating behavior. nih.govPotential for use in monitoring traps and mating disruption strategies.
Galleria mellonella (Greater Wax Moth)LepidopteraSynergist in male sex pheromone blend. researchgate.netCan be added to synthetic lures to increase trap effectiveness.
Trogoderma variabile (Warehouse Beetle)ColeopteraIdentified as a cuticular hydrocarbon. tjas.orgContributes to the chemical profile for species identification and potential new control methods.
Formica japonica (Japanese Ant)HymenopteraComponent of cuticular hydrocarbon profile used for nestmate recognition. bioone.orgFundamental research aids in understanding insect social behavior and chemical communication.

Implications for Advanced Materials Science and Organic Synthesis

The direct application of 11-methylpentacosane in advanced materials science is not a current focus of research. However, the physical properties of branched alkanes, in general, have implications for materials. Compared to their linear counterparts, branched alkanes exhibit disrupted molecular packing. This disruption typically leads to lower melting points and reduced thermal stability, properties that are fundamental in the design of lubricants, waxes, and phase-change materials. nih.gov

In the field of organic synthesis, the construction of complex molecules with precise architectures is a primary goal. cirad.frmasterorganicchemistry.com Long-chain branched alkanes like 11-methylpentacosane represent a class of non-polar, structurally simple yet synthetically challenging molecules. The challenge lies in the regioselective introduction of the methyl branch at a specific position along a long aliphatic chain and, in the case of chiral molecules, controlling the stereochemistry. purdue.edunih.gov The synthesis of these compounds serves as a practical test for the efficiency and selectivity of various synthetic methodologies, including carbon-carbon bond-forming reactions and stereoselective catalysis. thieme.dechemistrydocs.comnih.gov While not having spurred the creation of entirely new named reactions, the demand for such molecules as analytical standards and biological probes ensures they remain relevant targets for synthetic chemists, pushing for the refinement of existing methods. researchgate.netrushim.ru

Future Research Directions and Unresolved Scientific Inquiries

Elucidation of Novel Biosynthetic Pathways and Regulatory Networks

The biosynthesis of methyl-branched hydrocarbons like 11-Methylpentacosane is a complex process. In insects, it is generally understood that CHCs are synthesized from fatty acid precursors. The production of the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs via two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.com The MEP pathway is primarily responsible for the production of diterpenoids, which are precursors to many CHCs. mdpi.com

However, the precise enzymatic steps and regulatory networks that lead to the specific placement of the methyl group at the 11th carbon position of a pentacosane (B166384) chain are not fully elucidated. Future research should focus on identifying and characterizing the specific elongases, reductases, and methyltransferases involved in the 11-Methylpentacosane biosynthetic pathway. Investigating the genetic and hormonal regulation of these enzymes will provide deeper insights into how the production of this specific isomer is controlled. For example, studies could explore the role of juvenile hormone and ecdysone (B1671078) in modulating the expression of genes involved in 11-Methylpentacosane synthesis.

Delineating Structure-Activity Relationships in Semiochemical Signaling

Semiochemicals are organic compounds that facilitate communication between organisms. suterra.com They can be exchanged between members of the same species (pheromones) or different species (allelochemicals). suterra.com CHCs, including 11-Methylpentacosane, are crucial semiochemicals in insects, mediating behaviors such as mate recognition, nestmate recognition, and territorial marking.

A significant challenge in the study of CHC-based communication is understanding the structure-activity relationship, i.e., how the specific structure of a molecule like 11-Methylpentacosane relates to its signaling function. The position of the methyl group is critical. For instance, in some ant species, 11- and 13-methylpentacosane are characteristic compounds that distinguish them from other colonies. researchgate.net

Future research should aim to delineate the precise relationship between the methyl group position on the pentacosane backbone and the behavioral response it elicits. This could involve synthesizing various isomers of methylpentacosane and testing their activity in behavioral assays. Furthermore, studying the olfactory receptors in insect antennae that bind to these hydrocarbons will be crucial to understanding the molecular basis of their perception. nih.gov Such studies will help to clarify why 11-Methylpentacosane is a key signaling molecule in some species but not others.

Investigating the Impact of Environmental Stressors on CHC Plasticity

Insects exhibit phenotypic plasticity in their CHC profiles in response to environmental stressors, such as temperature and humidity. nih.govnih.govdntb.gov.ua These changes are often adaptive, helping the insect to survive in challenging conditions. For example, exposure to higher temperatures can lead to a shift towards longer-chain CHCs, which are more effective at preventing water loss. nih.gov Similarly, desiccation stress can induce changes in the quantity and composition of cuticular lipids. nih.gov

While the general trends of CHC plasticity are known, the specific impact of environmental stressors on the production and abundance of 11-Methylpentacosane is an area ripe for investigation. Research should focus on quantifying the changes in the relative and absolute amounts of 11-Methylpentacosane under controlled environmental conditions. For example, exposing insects to varying temperature and humidity regimes and subsequently analyzing their CHC profiles can reveal the specific plasticity of this compound. biologists.com Understanding these relationships is critical for predicting how insect populations may respond to climate change. royalsocietypublishing.org

Table 1: Effect of Post-Eclosion Temperature on Cuticular Hydrocarbon Chain Length

TemperatureEffect on CHC Chain LengthAssociated Tolerance
Increasing TemperatureShift from shorter to longer chain lengthsDesiccation Tolerance

This table is based on findings from studies on Drosophila melanogaster and illustrates a general principle of CHC plasticity that likely applies to 11-Methylpentacosane. nih.govnih.gov

Development of Advanced Analytical Methodologies for Isomer Discrimination

A significant analytical challenge in the study of CHCs is the separation and identification of isomers. unl.edu Branched alkanes with the same carbon number but different methyl group positions, such as 11-Methylpentacosane and its isomers, often have very similar retention times in gas chromatography (GC), making their individual quantification difficult. researchgate.net Mass spectrometry (MS) can provide some structural information, but electron ionization spectra of alkane isomers can be ambiguous. bohrium.com

The development of advanced analytical methodologies is crucial for accurately discriminating and quantifying 11-Methylpentacosane from a complex mixture of CHCs. Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer enhanced separation and identification capabilities. copernicus.org Additionally, the use of liquid crystalline stationary phases in GC can improve the separation of positional isomers. vurup.sk Further development and application of these and other novel techniques, such as 2D double-quantum filtered correlation spectroscopy (DQF-COSY) NMR, will be instrumental in advancing our understanding of the biological roles of specific CHC isomers like 11-Methylpentacosane. nih.gov

Table 2: Analytical Techniques for Isomer Discrimination

TechniquePrincipleAdvantage for Isomer Analysis
GC-MS Separates compounds by boiling point and volatility, followed by mass-based detection.Standard method, but can have difficulty separating closely related isomers. researchgate.net
GCxGC-TOF-MS Two columns with different selectivities provide enhanced separation.Improved resolution of complex mixtures and isomeric compounds. copernicus.org
GC with Liquid Crystalline Phases Utilizes the shape-selective properties of liquid crystals for separation.High selectivity for positional and geometric isomers. vurup.sk
2D DQF-COSY NMR A nuclear magnetic resonance technique that can provide detailed structural information.Can discriminate isomers in mixtures, even in complex matrices. nih.gov

Q & A

Basic Research Questions

Q. How is 11-Methylpentacosane structurally characterized in chemical studies?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). For branched alkanes like 11-methylpentacosane, NMR distinguishes methyl branching positions via carbon-13 shifts, while GC-MS confirms molecular weight and fragmentation patterns. Retention indices in GC are calibrated against standard alkane mixes (e.g., n-alkanes from C15–C35) to resolve co-eluting isomers .
  • Data Example : PubChem provides IUPAC naming (11-methylnonacosane) and InChI keys for unambiguous identification, critical for reproducibility .

Q. What synthesis routes are documented for methyl-branched alkanes like 11-Methylpentacosane?

  • Methodological Answer : Biosynthetic pathways in insects often involve fatty acid elongation and decarboxylation. In vitro, Grignard reactions or catalytic alkylation of alkenes are used to introduce methyl branches. For example, coupling 11-methylhexacosane precursors with C3 units can yield 11-methylpentacosane analogs, though yields depend on steric hindrance at branching sites .

Q. How is 11-Methylpentacosane extracted and purified from biological samples?

  • Methodological Answer : Cuticular hydrocarbons (CHCs) like 11-methylpentacosane are solvent-extracted (e.g., hexane washes) from insect exoskeletons. Solid-phase extraction (SPE) with silica gel columns removes polar contaminants. Purity is validated via thin-layer chromatography (TLC) or GC-MS retention time matching against certified standards .

Advanced Research Questions

Q. What methodological challenges arise when quantifying 11-Methylpentacosane in biological matrices using GC-MS?

  • Methodological Answer : Co-elution with structurally similar CHCs (e.g., 11-methylhexacosane) requires optimized temperature gradients and column selection (e.g., DB-5ms). Quantification via selected ion monitoring (SIM) must account for ion suppression from co-extracted lipids. Internal standards (e.g., deuterated alkanes) improve precision, as shown in studies on Drosophila CHC profiling .
  • Data Contradiction : Discrepancies in reported concentrations may stem from interspecies variation or extraction protocols. For example, mated vs. unmated insects show altered CHC ratios, necessitating controlled biological replicates .

Q. How do conflicting reports on the ecological role of 11-Methylpentacosane in insect communication align with experimental designs?

  • Methodological Answer : Functional studies often use behavioral assays (e.g., mate choice trials) paired with synthetic CHC blends. Contradictions arise when studies omit dose-response curves or fail to isolate 11-methylpentacosane’s effects from other CHCs. Multivariate analyses (e.g., canonical discriminant functions) can clarify its contribution to chemical signaling variance, as demonstrated in studies attributing 98.9% variance to key CHCs .
  • Data Example : In Nauphoeta cinerea, 11-methylpentacosane discriminates mated females but requires validation via RNAi knockdown of biosynthetic enzymes to confirm causality .

Q. What statistical frameworks resolve contradictions in 11-Methylpentacosane’s role across taxa?

  • Methodological Answer : Meta-analyses using PRISMA guidelines can synthesize data from disparate studies. For observational data, mixed-effects models account for phylogenetic relatedness and habitat variability. Dose-response meta-regression is limited by heterogeneous exposure metrics, emphasizing the need for standardized reporting (e.g., µg/insect vs. relative abundance) .

Q. How can synthetic 11-Methylpentacosane be isotopically labeled for tracer studies in metabolic pathways?

  • Methodological Answer : Deuterium labeling at the methyl branch or main chain involves catalytic deuteration of alkenes or custom synthesis via Wittig reactions. Position-specific labeling requires protecting group strategies to direct deuteration, validated via high-resolution MS. Applications include tracking CHC turnover rates in live insects .

Tables for Key Data

Property Value/Technique Reference
IUPAC Name11-methylnonacosane
Molecular FormulaC₃₀H₆₂
CAS Number7371-99-5
Role in CHC Variance98.9% (Function 1 discriminant)
Co-eluting Peaks in GC-MS11-methylhexacosane, pentacosane

Guidance for Contradiction Analysis

  • Systematic Reviews : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, conflicting ecological roles may stem from unaccounted variables like temperature-dependent CHC expression .
  • Experimental Replication : Use PubChem’s standardized identifiers to ensure consistent compound sourcing. Discrepancies in bioactivity assays may arise from impurities in commercial standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.